

An In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and

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Compound of Interest

Compound Name: Isohopeaphenol

Cat. No.: B13430403

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Abstract

Isohopeaphenol, a naturally occurring resveratrol tetramer, has garnered significant interest within the scientific community for its potential therapeutic stilbenoid family, it exhibits notable biological activities, including anticancer and sirtuin-inhibitory effects. This technical guide provides a comprehensive overview of its physicochemical properties, and known biological functions of **Isohopeaphenol**. Detailed experimental protocols for its isolation, characterization, and analysis are provided alongside a summary of key quantitative data. Furthermore, this document elucidates the proposed signaling pathway through which **Isohopeaphenol** exerts its effects, offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Isohopeaphenol is a complex polyphenolic compound belonging to the stilbenoid class, specifically a tetramer of resveratrol. Its intricate structure, characterized by multiple hydroxyl groups and a complex ring system, gives rise to different isomers, with (-)-**Isohopeaphenol** being a commonly studied form.

The definitive chemical structure of **Isohopeaphenol** is established through various spectroscopic techniques and is represented by the following IUPAC name:

Systematic IUPAC Name: (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol[1].

Molecular Formula: C₅₆H₄₂O₁₂[1]

CAS Number: 197446-77-8 (for (-)-**Isohopeaphenol**)[2]

SMILES Notation:

OC1=CC=C(C=C1)C1OC2=CC(O)=CC3=C2C1C1=CC(O)=CC(O)=C1C(C3C1C(C2=CC=C(O)C=C2)C2=C(C=C(O)C=C2O)C2C(OC3=CC(O)=CC1=

Physicochemical and Spectroscopic Data

The physicochemical properties of **Isohopeaphenol** have been determined through computational and experimental methods. The spectroscopic data, including UV-Vis, IR, and NMR, are provided for its identification and structural elucidation.

Table 1: Physicochemical Properties of **Isohopeaphenol**

| Property | Value | Source |
|------------------------|----------------------|--------|
| Molecular Weight | 906.9 g/mol | [1] |
| Monoisotopic Mass | 906.267626792 Da | [3] |
| Appearance | Pale brownish powder | [4] |
| Solubility (ALOGPS) | 1.25e-03 g/l | [3] |
| LogP (ALOGPS) | 6.06 | [3] |
| pKa (strongest acidic) | 8.69 | [3] |
| pKa (strongest basic) | -5.45 | [3] |
| Polar Surface Area | 220.76 Å² | [3] |

Table 2: Spectroscopic Data for (-)-Isohopeaphenol

| Spectroscopic Technique | Data |
|---|--|
| High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) | m/z 907.2818 [M+H] ⁺ (Calculated for C ₅₆ H ₄₃ O ₁₂ : 907.2754)[4] |
| Ultraviolet (UV) Spectroscopy (in MeOH) | λ _{max} 284 nm (ε 16800), 229 nm (ε 66600), 210 nm (ε 98800)[4] |
| Circular Dichroism (CD) (in MeOH) | Δε (nm) -3.4 (290), +24 (240), -62 (213)[4] |
| Infrared (IR) Spectroscopy (KBr) | ν _{max} 3300 (br), 1615 cm ⁻¹ [4] |
| ¹ H and ¹³ C Nuclear Magnetic Resonance (NMR) | Data available in published literature.[5] |

Biological Activity

Isohopeaphenol has demonstrated significant biological activity, most notably in the areas of oncology and enzyme inhibition. Its cytotoxic effects and inhibition of Sirtuin 1 (SIRT1) are of particular interest for drug development.

Table 3: In Vitro Biological Activity of Isohopeaphenol

| Biological Activity | Cell Line/Target | Method | Result |
|--|--|----------------------------------|---|
| Cytotoxicity | HepG2 (human hepatocellular carcinoma) | Crystal Violet Assay (72h) | IC ₅₀ : 54 μM |
| Hep3B (human hepatocellular carcinoma) | Crystal Violet Assay (72h) | IC ₅₀ : 26.0 ± 3.0 μM | [6][7] |
| Enzyme Inhibition | Human SIRT1 | Fluorescent-based assay | K _i : 32.67 μM (competitive inhibitor against NAD ⁺) |

Experimental Protocols

Isolation and Purification of (-)-Isohopeaphenol from Vitis vinifera

The following protocol is a representative method for the isolation and purification of (-)-**Isohopeaphenol** from the cork of *Vitis vinifera* 'Kyohou', base

- Extraction:
 - Air-dried and powdered cork of *Vitis vinifera* is subjected to extraction with methanol.
 - The methanolic extract is concentrated, and the residue is further extracted with acetone.

- The acetone extract is then partitioned between hexane, chloroform, ethyl acetate, and water.
- Chromatographic Purification:
 - The ethyl acetate soluble fraction is subjected to medium-pressure column chromatography (MPCC) on silica gel.
 - Further purification is achieved by high-performance liquid chromatography (HPLC) on a reversed-phase silica gel column.
 - Final separation of (-)-**isohopeaphenol** from other stilbenoids, such as (+)-hopeaphenol, is accomplished using recycled HPLC on a reversed-p

Cytotoxicity Assay against Hepatocellular Carcinoma Cells

This protocol describes a method for determining the cytotoxic effects of **Isohopeaphenol** on human hepatocellular carcinoma cell lines, such as Hep

- Cell Culture:
 - HepG2 and Hep3B cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a
- Cell Seeding:
 - Cells are seeded into 96-well plates at a density of 3×10^3 to 5×10^3 cells per well and allowed to adhere for 24 hours.
- Treatment:
 - A stock solution of **Isohopeaphenol** in DMSO is prepared and diluted to various concentrations in the culture medium.
 - The cells are treated with the different concentrations of **Isohopeaphenol** for 24, 48, and 72 hours. A vehicle control (DMSO) is also included.
- Crystal Violet Staining:
 - After the incubation period, the medium is removed, and the cells are washed with PBS.
 - The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution.
- Quantification:
 - The stained cells are washed to remove excess dye, and the incorporated dye is solubilized with a solvent (e.g., methanol or a solution of acetic
 - The absorbance is measured at a wavelength of 570 nm using a microplate reader.
 - The IC₅₀ value is calculated from the dose-response curve.

SIRT1 Inhibition Assay

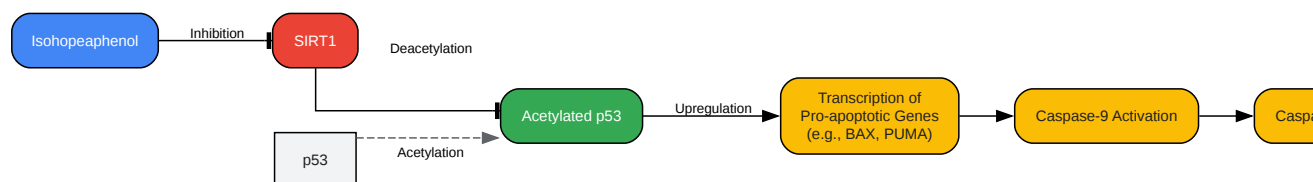
This protocol outlines a fluorometric assay to determine the inhibitory activity of **Isohopeaphenol** against human SIRT1.

- Reagents:
 - Recombinant human SIRT1 enzyme.
 - Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue).
 - NAD⁺.
 - SIRT1 assay buffer.
 - Developer solution.
 - **Isohopeaphenol** stock solution in DMSO.

- Assay Procedure:
 - The assay is performed in a 96-well plate.
 - Varying concentrations of **Isohopeaphenol** are pre-incubated with the SIRT1 enzyme in the assay buffer.
 - The enzymatic reaction is initiated by the addition of the fluorogenic substrate and NAD⁺.
 - The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
 - The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
- Data Analysis:
 - The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.
 - The percentage of inhibition is calculated for each concentration of **Isohopeaphenol**.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
 - To determine the mechanism of inhibition (e.g., competitive with NAD⁺), the assay is performed with varying concentrations of both **Isohopeaphenol** and NAD⁺ using Lineweaver-Burk plots.

Signaling Pathway of Isohopeaphenol-Induced Apoptosis

Isohopeaphenol is a known inhibitor of SIRT1, a class III histone deacetylase that plays a crucial role in cellular stress response and survival by deacetylating the tumor suppressor p53. By inhibiting SIRT1, **Isohopeaphenol** is proposed to increase the acetylation of p53, thereby enhancing its transcriptional activity and the expression of pro-apoptotic genes, such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of caspase-3, ultimately resulting in programmed cell death.



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Proposed signaling pathway of **Isohopeaphenol**-induced apoptosis.

Conclusion

Isohopeaphenol stands out as a promising natural product with well-defined anticancer and enzyme-inhibitory properties. This technical guide has provided its structure, physicochemical characteristics, and biological activities, supported by relevant quantitative data. The outlined experimental protocols offer a method to isolate, characterize, and evaluate **Isohopeaphenol** and related compounds. The elucidation of its signaling pathway, primarily through the inhibition of p53-mediated apoptotic cascade, provides a strong rationale for its further investigation as a potential therapeutic agent. Continued research into the **Isohopeaphenol** is warranted to fully explore its clinical potential in the treatment of cancer and other diseases.

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